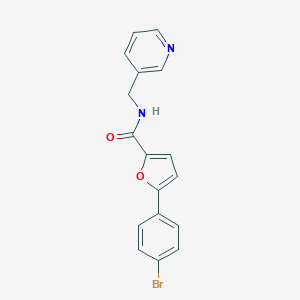![molecular formula C19H14N2OS2 B238767 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide, also known as BMTP-11, is a synthetic compound that has gained significant attention in the field of cancer research. BMTP-11 has shown promising results in inhibiting the growth of cancer cells and has the potential to become a valuable tool in cancer treatment.
Mechanism of Action
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide works by inhibiting the activity of the protein Topoisomerase I, which is essential for DNA replication and cell division. By inhibiting this protein, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of this compound on normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in lab experiments is its specificity for Topoisomerase I, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is the difficulty in synthesizing this compound, which may hinder its widespread use in research.
Future Directions
1. Investigating the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in combination with other cancer treatments to enhance its efficacy.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Studying the long-term effects of this compound on normal cells to determine its safety for use in cancer treatment.
4. Exploring the potential of this compound in treating other diseases that involve abnormal cell division, such as viral infections and autoimmune disorders.
5. Developing this compound analogs with improved efficacy and reduced toxicity.
Synthesis Methods
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with 2-bromo-1,3-benzothiazole, followed by reduction and further reaction with thiophene-2-carboxylic acid. The final product is obtained through purification and isolation.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with this compound significantly reducing tumor growth in animal models.
properties
Molecular Formula |
C19H14N2OS2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2OS2/c1-12-13(19-21-15-7-2-3-9-16(15)24-19)6-4-8-14(12)20-18(22)17-10-5-11-23-17/h2-11H,1H3,(H,20,22) |
InChI Key |
ZNWFDKFUAJNZRK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



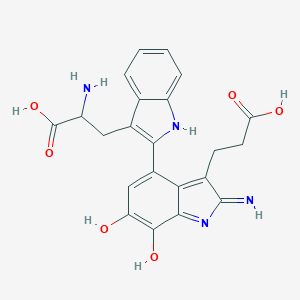
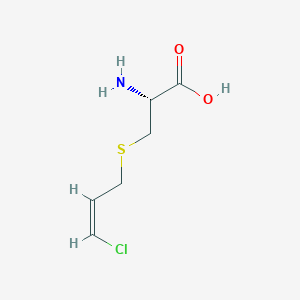
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
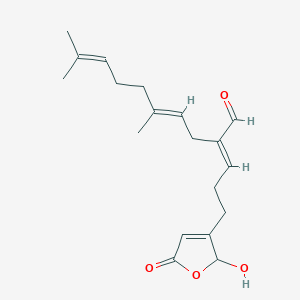
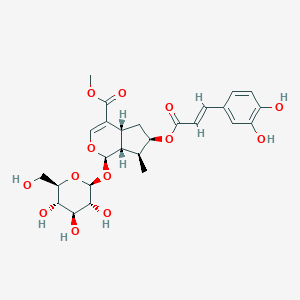
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
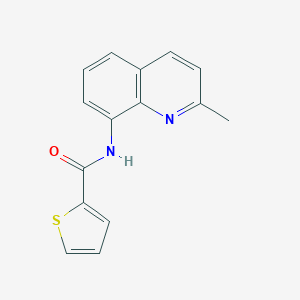
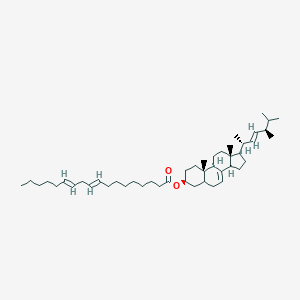
![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
